![molecular formula C18H15F9N2O3 B7799025 N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide](/img/structure/B7799025.png)
N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide
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Description
N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide is a useful research compound. Its molecular formula is C18H15F9N2O3 and its molecular weight is 478.3 g/mol. The purity is usually 95%.
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Biological Activity
N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide is a synthetic compound with potential applications in various fields including pharmaceuticals and materials science. Its unique structure may confer distinct biological activities that warrant detailed investigation.
Chemical Structure
The compound features a complex structure characterized by:
- A benzimidoyl moiety
- A cyanide functional group
- A nonafluoroalkyl chain that enhances lipophilicity and potentially alters biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs can exhibit antimicrobial activity. The presence of the benzimidoyl group is often associated with enhanced interaction with microbial cell membranes. Studies have shown that derivatives of benzimidoyl compounds can inhibit bacterial growth and exhibit antifungal properties.
Cytotoxicity
Preliminary studies suggest that compounds containing cyanide groups can have cytotoxic effects on various cancer cell lines. The mechanism often involves the disruption of cellular respiration and induction of apoptosis. Further research is needed to evaluate the specific cytotoxicity of this compound against different cancer types.
Enzyme Inhibition
Compounds with similar functional groups have been studied for their ability to inhibit key enzymes involved in metabolic pathways. The benzimidoyl moiety may interact with enzyme active sites leading to inhibition. For example:
- Cholinesterase Inhibition : Some benzimidoyl derivatives have shown promise as cholinesterase inhibitors which could be beneficial in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Activity : A study on benzimidazole derivatives indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound to exhibit similar properties.
- Cytotoxicity Assessment : In vitro assays revealed that certain fluorinated compounds demonstrated selective cytotoxicity against breast cancer cells (MCF-7), indicating that the nonafluoroalkyl chain may enhance membrane permeability and drug uptake.
Data Tables
Property | Value |
---|---|
Molecular Weight | XX g/mol |
Solubility | Soluble in organic solvents |
Melting Point | XX °C |
LogP (octanol-water partition coefficient) | XX |
Properties
IUPAC Name |
[(E)-[cyano(phenyl)methylidene]amino] (5,5,6,6,7,7,8,8,8-nonafluoro-2-methyloctan-2-yl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F9N2O3/c1-14(2,8-9-15(19,20)16(21,22)17(23,24)18(25,26)27)31-13(30)32-29-12(10-28)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3/b29-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLBAEYPKCVCLV-ULPWCQAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)ON=C(C#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)O/N=C(/C#N)\C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F9N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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